Lipophilicity (XLogP3) Differentiation: Target Compound vs. 2,5-Dimethylbenzyl Analog
The target compound (CAS 868217-18-9) exhibits a computed XLogP3 of 3.3, whereas the 2,5-dimethylbenzyl analog (CAS 868217-90-7, bearing an additional methyl group on the benzyl ring) is predicted to have an XLogP3 of approximately 3.8–4.0, representing an increase of 0.5–0.7 log units [1][2]. This difference in lipophilicity is driven entirely by the presence of the second methyl substituent and directly influences predicted membrane permeability and aqueous solubility profiles within this compound series [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | CAS 868217-90-7 (2,5-dimethylbenzyl analog): XLogP3 ≈ 3.8–4.0 (estimated from addition of one methyl group; ΔXLogP3 ≈ +0.5 per CH2 increment per Hansch approach) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.7 (comparator more lipophilic) |
| Conditions | In silico prediction using XLogP3 algorithm; computed property values sourced from kuujia.com product datasheets for both compounds [1][2] |
Why This Matters
For procurement decisions in cell-based screening campaigns, a difference of 0.5–0.7 log units in XLogP3 can translate into measurably different cellular permeability and non-specific protein binding, making the target compound preferable when lower lipophilicity is desired to reduce off-target binding or improve aqueous solubility in assay media.
- [1] Kuujia.com. Cas no 868217-18-9: 1-(Benzenesulfonyl)-2-{(2-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole. Computed Properties section. Accessed 2026-05-03. View Source
- [2] Kuujia.com. Cas no 868217-90-7: 1-(Benzenesulfonyl)-2-{(2,5-dimethylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole. Computed Properties section. Accessed 2026-05-03. View Source
